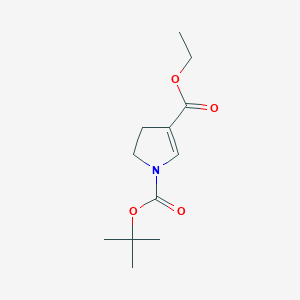

1-O-tert-butyl 4-O-ethyl 2,3-dihydropyrrole-1,4-dicarboxylate

Description

This compound belongs to the class of heterocyclic dicarboxylates, characterized by a partially saturated pyrrole ring (2,3-dihydropyrrole) with two ester groups: a tert-butyl group at the 1-position and an ethyl group at the 4-position. Its molecular structure confers unique steric and electronic properties, making it valuable in organic synthesis and medicinal chemistry. The tert-butyl group enhances steric protection of the amine (if present) and improves solubility in nonpolar solvents, while the ethyl ester balances reactivity for further functionalization .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 2,3-dihydropyrrole-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELXPCLLNLRTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188528-94-1 | |

| Record name | 1-tert-butyl 3-ethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-O-tert-butyl 4-O-ethyl 2,3-dihydropyrrole-1,4-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the dihydropyrrole ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or tert-butyl bromide under basic conditions to introduce the tert-butyl group at the 1-position.

Introduction of the ethyl group: The ethyl group can be introduced using ethyl iodide or ethyl bromide in the presence of a base.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-O-tert-butyl 4-O-ethyl 2,3-dihydropyrrole-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethyl groups can be replaced by other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-O-tert-butyl 4-O-ethyl 2,3-dihydropyrrole-1,4-dicarboxylate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 1-O-tert-butyl 4-O-ethyl 2,3-dihydropyrrole-1,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Physical and Chemical Properties

Lipophilicity and Solubility :

- The 3,3-difluoropiperidine derivative () exhibits higher lipophilicity due to fluorine atoms, enhancing membrane permeability compared to the target compound .

- The 5-hydroxy-dihydropyridine () has increased polarity and hydrogen-bonding capacity, likely reducing solubility in organic solvents but improving aqueous compatibility .

- The pyrazole-based analog () is fully aromatic, leading to greater stability but lower reactivity in ring-opening reactions compared to the partially saturated dihydropyrrole .

Thermal Stability :

- Piperidine and azepine derivatives () may exhibit higher thermal stability due to larger ring systems, whereas the dihydropyrrole’s partial saturation could make it more prone to oxidation .

Biological Activity

1-O-tert-butyl 4-O-ethyl 2,3-dihydropyrrole-1,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-O-tert-butyl 4-O-ethyl 2,3-dihydropyrrole-1,4-dicarboxylate is . The compound features a dihydropyrrole ring with tert-butyl and ethyl substituents at specific positions, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 239.30 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 232.7 °C |

| Flash Point | 94.5 °C |

Antimicrobial Properties

Research indicates that derivatives of dihydropyrroles exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of pyrrole derivatives. For example, a related compound demonstrated cytotoxic effects on cancer cell lines with an IC50 value in the low micromolar range. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial efficacy of a similar dihydropyrrole derivative against Leishmania donovani. The compound exhibited an IC50 value of approximately against intracellular amastigotes. In vivo studies showed significant reductions in parasite burden in infected mice models, with up to 61% inhibition in the spleen and 56% inhibition in the liver .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays using the MTT method revealed that at lower concentrations (6.25 - 25 μM), the compounds exhibited minimal toxicity to host macrophages while maintaining significant antileishmanial activity . Higher concentrations resulted in over 30% loss in cell viability, indicating a dose-dependent relationship.

The biological activity of 1-O-tert-butyl 4-O-ethyl 2,3-dihydropyrrole-1,4-dicarboxylate can be attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.